5-(2-Nitropropyl)-1,3-benzodioxole
Description
Contextualization within Benzodioxole Chemistry and Nitroalkane Research
The 1,3-benzodioxole (B145889) moiety, a benzene (B151609) ring fused to a dioxole ring, is a structural motif present in a wide array of bioactive molecules and natural products. ontosight.aiwikipedia.org This heterocyclic compound is characterized by a high degree of aromaticity, which enhances its stability and contributes to its reactivity. chemicalbook.comguidechem.com The oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating electrophilic substitution reactions and making it an important building block in organic synthesis. chemicalbook.comguidechem.com Derivatives of 1,3-benzodioxole have been investigated for a range of potential pharmacological activities. ontosight.airesearchgate.net
Nitroalkanes, on the other hand, are highly versatile reagents in organic synthesis. advancionsciences.com The strong electron-withdrawing nature of the nitro group makes the α-protons acidic, allowing for the formation of nitronate anions under basic conditions. researchgate.netmdpi.com These stabilized carbanions are potent nucleophiles that readily participate in carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction. researchgate.netorganic-chemistry.orgwikipedia.org Furthermore, the nitro group can be transformed into a variety of other functional groups, including amines and carbonyls, offering numerous strategic possibilities in the construction of complex molecular architectures. advancionsciences.comresearchgate.netudel.edu
5-(2-Nitropropyl)-1,3-benzodioxole, therefore, represents a convergence of these two important classes of organic compounds. It combines the unique electronic properties and synthetic versatility of the benzodioxole ring with the rich reactive potential of the nitroalkane functional group.
Academic Significance and Research Trajectories within Synthetic Organic Chemistry
The academic significance of this compound lies primarily in its role as a key intermediate in multi-step synthetic sequences. Research trajectories involving this compound have often focused on its conversion to other valuable chemical entities.
A pivotal reaction in the utilization of this compound is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of various target molecules. Another significant synthetic pathway involves the Henry reaction, where a nitroalkane is reacted with an aldehyde or ketone. organic-chemistry.orgwikipedia.org For instance, the condensation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with a nitroalkane can lead to the formation of a nitroalkene intermediate, which can be further modified. nih.govyoutube.com
The synthesis of this compound itself is a subject of academic interest. One common method involves the reaction of piperonyl chloride (3,4-methylenedioxybenzyl chloride) with the sodium salt of 2-nitropropane (B154153) in an alcoholic solvent. deu.edu.tr
It is important to note that while this compound is a valuable tool in legitimate scientific research, it has also been identified as a precursor in the clandestine synthesis of controlled substances. deu.edu.trsynthachem.com This has led to regulatory scrutiny in many jurisdictions. synthachem.com
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C10H11NO4 |
| Average Mass | 209.201 g/mol |
| Monoisotopic Mass | 209.068808 g/mol |
| CAS Number | 87095-03-2 |
Data sourced from EPA, Chemical Details for this compound. epa.gov
Related Compounds
Structure
3D Structure
Properties
CAS No. |
87095-03-2 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-(2-nitropropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H11NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
IPIRRNUQJDSUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity of 5 2 Nitropropyl 1,3 Benzodioxole
Elucidation of Reaction Mechanisms in Nitroalkane Transformations
The reactivity of the nitropropyl group in 5-(2-nitropropyl)-1,3-benzodioxole is central to its chemical behavior. The transformations of this functional group are underpinned by the formation of key reactive intermediates, namely nitronate anions and carbanions.
Role of Nitronate Intermediates and Carbanion Chemistry
The presence of a hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) imparts acidity to this position. In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate anion. wikipedia.orglibretexts.org This intermediate is a versatile nucleophile, capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. numberanalytics.com
The formation of the nitronate is a crucial step in many reactions of nitroalkanes. frontiersin.orgnih.gov For instance, in the context of alkylation or condensation reactions, the nitronate acts as the key nucleophilic species. The stability of this intermediate is influenced by the electronic properties of the benzodioxole ring system.
Furthermore, the chemistry of this compound can involve the generation of carbanionic intermediates, particularly in reactions where the nitro group is transformed or removed. wikipedia.org Carbanions are potent nucleophiles and bases, and their formation can lead to a diverse array of chemical transformations. siue.edu The stability of a carbanion at the benzylic position would be influenced by the substituents on the aromatic ring.
Table 1: General Factors Influencing the Stability of Nitronate and Carbanion Intermediates
| Intermediate | Stabilizing Factors | Destabilizing Factors |
| Nitronate Anion | Resonance with the nitro group, Electron-withdrawing groups on the aromatic ring | Steric hindrance around the α-carbon |
| Carbanion | Resonance with the aromatic ring, Inductive effects of adjacent groups | Presence of electron-donating groups |
Kinetics and Thermodynamics of Nitropropyl Benzodioxole Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, general principles of nitroalkane chemistry can provide insights. The thermal decomposition of nitroalkanes, for example, is known to proceed through the homolytic cleavage of the C-N bond, a process with a significant activation energy. nsc.ruacs.orgacs.org
The rates of reactions involving the nitronate intermediate will be dependent on several factors, including the strength of the base used for its formation, the solvent, and the nature of the electrophile. rsc.org Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, will ultimately determine the position of equilibrium in these transformations. nsc.ru
Intramolecular and Intermolecular Reactivity Patterns
The dual functionality of this compound allows for both intramolecular and intermolecular reactions.
Intramolecular Reactivity:
The proximity of the nitropropyl side chain to the benzodioxole ring opens up the possibility of intramolecular cyclization reactions under specific conditions. For instance, reduction of the nitro group to an amine, followed by acylation, could lead to precursors for intramolecular cyclization to form heterocyclic systems. nih.gov The feasibility of such reactions would depend on the ring size of the transition state and the reactivity of the involved functional groups. While specific examples for this compound are scarce, intramolecular reactions of similar substituted aromatics are known. nih.govbeilstein-journals.orgbeilstein-archives.orgyoutube.com
Intermolecular Reactivity:
As a nucleophile (in its nitronate form) or an electrophile (at the benzodioxole ring), this compound can participate in a range of intermolecular reactions. The electron-rich benzodioxole ring can undergo electrophilic aromatic substitution, although the presence of the deactivating nitropropyl group would likely direct incoming electrophiles to specific positions and require harsher reaction conditions compared to unsubstituted benzodioxole. assets-servd.hostyoutube.comquora.comlibretexts.org Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, though this is less common for alkyl-substituted nitroarenes compared to those with better leaving groups. nih.gov
Chemical Transformations and Derivatizations
The chemical versatility of this compound allows for a variety of transformations and derivatizations at both the nitropropyl group and the benzodioxole ring.
Reduction of the Nitro Group:
One of the most common and synthetically useful transformations of aromatic nitro compounds is the reduction of the nitro group to an amine. libretexts.orgcsbsju.edumasterorganicchemistry.comlibretexts.orgwikipedia.org This can be achieved using a variety of reducing agents. The resulting amine, 5-(2-aminopropyl)-1,3-benzodioxole, is a valuable intermediate for the synthesis of a wide range of more complex molecules. researchgate.net
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Comments |
| H₂/Pd, Pt, or Ni | High pressure and temperature | Effective for complete reduction of the nitro group. libretexts.org |
| Fe, Sn, or Zn in acid | Acidic medium (e.g., HCl) | A classical and widely used method. libretexts.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A milder reducing agent. |
| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | Can offer chemoselectivity in the presence of other reducible groups. |
This table provides a general overview of reagents used for nitro group reduction and is not specific to this compound.
Reactions at the Benzodioxole Ring:
Advanced Analytical and Spectroscopic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.
For the structural assignment of related benzodioxole derivatives, ¹H NMR and ¹³C NMR are instrumental. rsc.org In a general context for similar structures, the aromatic protons of the benzodioxole ring typically appear as multiplet signals in the NMR spectrum. ekb.eg The methylene (B1212753) group (-CH2-) in the dioxole ring also gives a characteristic signal. The various protons and carbons of the propyl chain and the nitro group would have distinct chemical shifts, allowing for their precise placement within the molecular structure.
¹H and ¹³C NMR Data for a Related Benzodioxole Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.68 – 7.03 (m) | 158.38, 150.80, 138.62, 125.58, 124.13, 117.53, 109.94 |
| -CH2- (propyl) | 3.91 (t), 3.48 (t), 2.29 (m) | 38.82 |
Data derived from a related bromopropyl-substituted indoline-2,3-dione for illustrative purposes of typical shifts for a propyl chain attached to a heterocyclic system. rsc.org
To unambiguously assign proton signals to their corresponding carbon atoms, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These techniques are crucial for piecing together the molecular puzzle, especially in complex structures. For instance, an HMBC experiment would show a correlation between the protons of the propyl chain and the carbons of the benzodioxole ring, confirming their connectivity.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 5-(2-Nitropropyl)-1,3-benzodioxole, the molecular ion peak would confirm its molecular weight.
The fragmentation of benzodioxole derivatives in mass spectrometry often involves characteristic losses. miamioh.edu Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ and other small neutral molecules. The benzodioxole ring itself can undergo specific fragmentation, providing further structural clues. The analysis of these fragment ions allows researchers to deduce the original structure of the molecule. For example, the fragmentation of cyclic dipeptides with similar substituents follows predictable pathways, which can be used to identify them in complex mixtures. researchgate.net
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would indicate the presence of the nitro group (NO₂), the aromatic ring, and the C-O-C ether linkages of the benzodioxole moiety.
For example, nitro groups typically show strong asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations, as well as the characteristic absorptions for the methylenedioxy bridge, would also be present. For other heterocyclic compounds, IR spectra have shown -NH amide and -NHPh groups with absorption frequencies in the range of 3354 to 3138 cm⁻¹. ekb.eg
Chromatographic Methodologies for Purity Assessment and Mixture Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for separating, identifying, and quantifying the components of a mixture. For the analysis of benzodioxole derivatives, reverse-phase HPLC methods are commonly used. sielc.com These methods can be employed to assess the purity of this compound and to analyze it within complex matrices. A typical HPLC method for a related compound, 5-nitro-1,3-benzodioxole, uses a mobile phase consisting of acetonitrile, water, and an acid modifier on a C18 or Newcrom R1 column. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Theoretical and Computational Chemistry Applied to 5 2 Nitropropyl 1,3 Benzodioxole
Quantum Chemical Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) is a powerful computational tool used to investigate the intricate details of reaction mechanisms involving 1,3-benzodioxole (B145889) derivatives. By modeling the geometric and electronic structures of reactants, transition states, and products, DFT helps in understanding the energetic feasibility and pathways of chemical transformations. For instance, studies on related benzodioxole compounds have utilized DFT to determine quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy difference (ΔE) between them, ionization potential, electron affinity, electronegativity, and global hardness and softness. researchgate.net These parameters are critical in predicting the reactivity and the nature of chemical reactions the molecule is likely to undergo.
Molecular Modeling and Simulation of Reaction Pathways and Molecular Interactions
Molecular modeling and simulations are indispensable for visualizing and analyzing the dynamic behavior of 5-(2-Nitropropyl)-1,3-benzodioxole. These techniques allow for the exploration of potential reaction pathways and the nature of its interactions with other molecules.
Transition State Analysis and Reaction Coordinate Studies
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods enable the precise location and analysis of these fleeting structures. For derivatives of 1,3-benzodioxole, transition state analysis helps in mapping out the entire reaction coordinate, providing a step-by-step energetic landscape of the transformation. This detailed understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. For example, in the synthesis of related compounds like Silodosin from indoline (B122111) derivatives, understanding the transition states in steps such as the reduction of a nitropropenyl group is vital for improving reaction yields.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational chemistry plays a significant role in predicting the spectroscopic signatures of molecules like this compound. Techniques such as DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum, as well as nuclear magnetic resonance (NMR) chemical shifts. For instance, the synthesis of various 1,3-benzodioxole derivatives has been confirmed through characterization by IR and 1H-NMR spectroscopy, which can be correlated with computationally predicted spectra. researchgate.net
Conformational analysis, another critical area, involves identifying the most stable three-dimensional arrangements of the molecule. For a flexible molecule like this compound, which has a rotatable nitropropyl side chain, understanding its preferred conformations is key to comprehending its reactivity and biological interactions.
Structure-Reactivity Relationship (SAR) Investigations through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, and computational approaches are central to these investigations. For 1,3-benzodioxole derivatives, QSAR models are developed to correlate their structural features with their chemical reactivity or biological activity. researchgate.net These models often use descriptors derived from quantum chemical calculations, such as electronic properties, steric factors, and hydrophobicity.
The structure-activity relationship for some benzodioxole derivatives has indicated that the incorporation of the methylenedioxy group can enhance biological activity. researchgate.net Furthermore, studies have shown that the β-nitropropenyl side chain is associated with microbial toxicity. researchgate.net By systematically modifying the structure of this compound in silico and calculating the resulting changes in these descriptors, researchers can predict how alterations to the molecular structure will affect its reactivity.
Integration of Artificial Intelligence and Data Science in Chemical Discovery
The fields of artificial intelligence (AI) and data science are increasingly being integrated into chemical research to accelerate the discovery and development of new molecules. By analyzing large datasets of chemical information, machine learning algorithms can identify patterns and make predictions about the properties and activities of novel compounds.
In the context of this compound and its derivatives, AI can be employed to:
Predict reaction outcomes and optimize synthesis pathways.
Screen virtual libraries of related compounds for desired properties.
Develop more accurate QSAR models by identifying complex, non-linear relationships between structure and activity.
This data-driven approach, combined with traditional computational chemistry methods, holds the potential to significantly streamline the research and development process for new chemical entities based on the 1,3-benzodioxole scaffold.
Research Directions and Future Perspectives in Nitropropyl Benzodioxole Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The primary synthesis of 5-(2-Nitropropyl)-1,3-benzodioxole is often achieved through a Henry reaction between piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and nitroethane. However, research is actively exploring alternative and more efficient synthetic strategies.
Furthermore, multicomponent reactions (MCRs) are being investigated as a strategy to rapidly assemble complex molecular scaffolds from simple starting materials. nih.govnih.gov This approach offers the potential to synthesize a diverse range of benzodioxole derivatives in a single pot, which could be adapted for the synthesis of this compound analogues. nih.govnih.gov
| Synthetic Route | Description | Potential Advantages |
| Henry Reaction | Condensation of piperonal with nitroethane using a base catalyst. | Well-established, readily available starting materials. |
| Metal-Catalyzed Cross-Coupling | Potential use of catalysts like palladium or copper for forming the carbon-carbon bond. | Potentially higher selectivity and milder conditions. |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to build the target molecule. | Rapid access to diverse structures, increased efficiency. nih.govnih.gov |
| Enzymatic Reduction | Use of enzymes for stereoselective reduction steps in related syntheses. | High stereoselectivity, environmentally friendly conditions. google.com |
Development of Advanced Analytical Techniques for Trace Analysis and Impurity Profiling in Research Syntheses
The characterization and quantification of this compound and its impurities are critical for ensuring the quality and reproducibility of research syntheses. Advanced analytical techniques are essential for this purpose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful tools for the separation and identification of the main compound and any trace impurities. These techniques allow for sensitive detection and accurate quantification, which is crucial for impurity profiling. The synthesis of known impurities can aid in their identification and quantification in reaction mixtures. ijper.org
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable for structural elucidation of the target compound and any synthesized impurities. ijper.org X-ray crystallography can provide definitive structural confirmation. The development of robust analytical methods is a key area of ongoing research to ensure the purity and quality of synthesized benzodioxole compounds. ijper.org
Mechanistic Insights into Complex Reaction Networks
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts. The Henry reaction, while seemingly straightforward, can involve a complex network of equilibria and potential side reactions.
Studies focusing on the kinetics and thermodynamics of the reaction can provide valuable insights. For example, investigating the role of the catalyst and solvent on reaction rates and equilibrium positions can help in fine-tuning the process. Mechanistic studies on related reactions, such as the Stetter and benzoin (B196080) reactions, highlight the importance of understanding intermediate species and their reactivity. rsc.orgworktribe.com
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to investigate reaction pathways, transition states, and the stability of intermediates. This theoretical approach can complement experimental studies and provide a more detailed picture of the reaction mechanism.
Designing and Synthesizing Structurally Diverse Benzodioxole Scaffolds for Chemical Space Exploration
The 1,3-benzodioxole (B145889) scaffold is a privileged structure found in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.netresearchgate.net Researchers are actively designing and synthesizing novel benzodioxole derivatives to explore new areas of chemical space. mdpi.com
This involves modifying the core benzodioxole ring system and introducing various functional groups. Techniques like multicomponent reactions are particularly useful for creating libraries of diverse compounds. nih.govnih.govresearchgate.net The goal is to generate molecules with unique structural features that may lead to novel properties and applications. researchgate.net The synthesis of derivatives with different substituents on the aromatic ring or modifications to the side chain can lead to a wide array of new chemical entities. researchgate.net
Computational Design and Optimization of Chemical Processes and Material Applications
Computational chemistry is becoming an increasingly powerful tool in the design and optimization of chemical syntheses and the prediction of material properties. For the synthesis of this compound, computational methods can be used to:
Model Reaction Mechanisms: As mentioned earlier, DFT and other computational methods can elucidate reaction pathways and help in understanding the factors that control selectivity and yield.
Optimize Reaction Conditions: By simulating the reaction under different conditions (e.g., temperature, solvent, catalyst), it is possible to predict the optimal parameters for the synthesis, reducing the need for extensive experimental screening.
Predict Properties: Computational tools can be used to predict the physical and chemical properties of this compound and its derivatives. This can aid in the design of molecules with specific desired characteristics.
The integration of computational design with experimental synthesis represents a modern and efficient approach to chemical research and process development in the field of benzodioxole chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
